Malonate(1-)

Mitochondrial respiration SDH inhibition TCA cycle

Select Malonate(1-) (hydrogen malonate) for reproducible cardioprotection and TCA cycle studies where redox-state-independent SDH inhibition is critical. Its 64-fold higher Ki (21.8 µM) vs. oxaloacetate (0.34 µM) enables precise, graded Complex II blockade, avoiding the near-complete, irreversible inactivation caused by tighter-binding inhibitors. This redox-insensitive binding profile is essential for ischemia-reperfusion injury models, ensuring consistent efficacy despite fluctuating mitochondrial redox poise. A hydrolytically stable phosphate bioisostere scaffold is available for drug discovery programs targeting phosphosugar-metabolizing enzymes. Optimize concentrations using species-specific IC50 data (42–147 mM) before designing dose-response experiments.

Molecular Formula C3H3O4-
Molecular Weight 103.05 g/mol
Cat. No. B1226168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalonate(1-)
Molecular FormulaC3H3O4-
Molecular Weight103.05 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(=O)[O-]
InChIInChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/p-1
InChIKeyOFOBLEOULBTSOW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malonate(1-) for SDH Inhibition: Product Selection and Procurement Guide


Malonate(1-) (hydrogen malonate; C3H3O4⁻) is the monoanionic form of malonic acid, which functions as a classical competitive inhibitor of succinate dehydrogenase (SDH; Complex II) in the mitochondrial electron transport chain [1]. At physiological pH (~7.8), malonate exists predominantly as the dianion, though significant amounts of the monoanion remain present [2]. Its structural mimicry of succinate—lacking only a single methylene group—enables it to bind the active site of SDH without undergoing oxidation, thereby blocking the conversion of succinate to fumarate and disrupting the tricarboxylic acid (TCA) cycle [3].

Why Generic Dicarboxylates Cannot Replace Malonate(1-) in Critical Assays


Generic substitution among dicarboxylate inhibitors is not possible due to marked differences in potency, redox-state-dependent binding, and spectral behavior. Oxaloacetate is approximately 64-fold more potent than malonate (Ki = 0.34 μM vs. 21.8 μM) [1], making it unsuitable for experiments requiring partial or reversible SDH blockade. Conversely, fumarate and succinate exhibit >10-fold differences in affinity depending on the enzyme's redox state, whereas malonate's affinity remains largely redox-insensitive [2]. Furthermore, malonate, fumarate, and maleate form distinct spectrally detectable enzyme-inhibitor complexes that differ fundamentally from the broad oxaloacetate-induced spectral band [3]. These biophysical and kinetic divergences mandate compound-specific selection based on experimental design.

Quantitative Differentiation of Malonate(1-) from Closest Analogs: A Procurement Evidence Guide


Inhibition Potency of Malonate(1-) Relative to Oxaloacetate in Succinate Dehydrogenase Assays

Malonate(1-) exhibits an inhibition constant (Ki) of 21.8 μM for succinate dehydrogenase, which is approximately 64-fold higher (less potent) than that of oxaloacetate (Ki = 0.34 μM) [1]. This quantitative difference is critical when selecting an inhibitor that provides partial versus complete SDH blockade.

Mitochondrial respiration SDH inhibition TCA cycle

Redox-State Independence of Malonate(1-) Binding Affinity Compared to Succinate and Fumarate

Malonate(1-) demonstrates a nearly redox-insensitive binding profile to succinate dehydrogenase, with dissociation constants for oxidized (Eox) and reduced (Ered) enzyme forms differing only slightly [1]. In contrast, succinate exhibits ~10-fold higher affinity for Eox than Ered, while fumarate shows the reverse relationship [2].

Enzyme kinetics Redox biology Succinate dehydrogenase

Malonate(1-) IC50 in Mitochondrial Succinate Dehydrogenase Assays: Cross-Species Consistency

Malonate(1-) inhibits mitochondrial succinate dehydrogenase with an IC50 of 147.4 ± 9.5 mM under the specified assay conditions [1]. This value is consistent with previous reports of 42 mM in rat mitochondria [2] and 96 ± 1.3 mM in bovine heart submitochondrial particles [3].

Enzyme inhibition IC50 determination Mitochondrial bioenergetics

Malonate(1-) as a Dianionic Phosphate Bioisostere in Phosphosugar-Metabolizing Enzyme Inhibition

Malonate(1-) and its derivatives function as hydrolytically stable phosphate bioisosteres due to their dianionic state at physiological pH and comparable steric profile [1]. This property has been exploited in the design of inhibitors targeting class II fructose-1,6-bisphosphate aldolases (FBAs), type I phosphomannose isomerase (PMI), and phosphoglucose isomerase (PGI) [2].

Phosphate mimic Enzyme inhibitor design Bioisostere

Optimal Application Scenarios for Malonate(1-) Based on Quantitative Differentiation Evidence


Partial and Reversible SDH Inhibition in Mitochondrial Respiration Studies

Given its 64-fold higher Ki (21.8 μM) relative to oxaloacetate (0.34 μM) [1], malonate(1-) is the preferred inhibitor for experiments requiring graded blockade of succinate dehydrogenase rather than near-complete inhibition. Researchers studying respiratory chain flux under conditions where partial TCA cycle inhibition is desired should select malonate over oxaloacetate to avoid irreversible complex II inactivation.

Redox-State-Independent SDH Inhibition in Ischemia-Reperfusion Models

Because malonate(1-) binding affinity is largely insensitive to the redox state of succinate dehydrogenase—unlike succinate and fumarate, which exhibit ~10-fold redox-dependent affinity changes [2]—malonate is uniquely suited for ischemia-reperfusion injury studies where mitochondrial redox poise fluctuates dramatically. Its consistent inhibition profile enables reproducible cardioprotection outcomes [3].

Species-Specific Dose Optimization in Comparative Mitochondrial Pharmacology

The observed IC50 variability for malonate(1-) across species (42–147 mM range) [4] necessitates careful concentration optimization when translating findings between rodent, bovine, and human mitochondrial preparations. Procurement decisions should account for species-specific potency differences, and researchers should consult reference IC50 data for their target organism before designing dose-response experiments.

Design of Phosphate-Independent Enzyme Inhibitors via Bioisosteric Replacement

For drug discovery and chemical biology programs targeting phosphosugar-metabolizing enzymes (e.g., FBAs, PMI, PGI), malonate(1-)-based scaffolds offer a hydrolytically stable phosphate bioisostere [5]. This application leverages malonate's dianionic state at physiological pH and comparable steric profile to phosphate, providing metabolic stability advantages over phosphate esters in cellular and in vivo assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Malonate(1-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.